molecular formula C15H19NO2 B1332157 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile CAS No. 74240-65-6

4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile

Cat. No.: B1332157
CAS No.: 74240-65-6
M. Wt: 245.32 g/mol
InChI Key: ZCZHIMLDHBRGMF-UHFFFAOYSA-N
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Description

4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile is an organic compound with the molecular formula C15H19NO2 It is characterized by the presence of a benzonitrile group attached to a dioxane ring, which is further substituted with a butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile typically involves the following steps:

    Formation of the Dioxane Ring: The dioxane ring can be synthesized through the acid-catalyzed cyclization of a diol with a carbonyl compound.

    Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a base.

    Attachment of the Benzonitrile Group:

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce amines or other reduced forms of the nitrile group.

Scientific Research Applications

4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

    4-(5-Butyl-1,3-dioxan-2-yl)benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile.

    4-(5-Butyl-1,3-dioxan-2-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile.

    4-(5-Butyl-1,3-dioxan-2-yl)benzyl alcohol: Similar structure but with a hydroxyl group instead of a nitrile.

Properties

IUPAC Name

4-(5-butyl-1,3-dioxan-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H19NO2/c1-2-3-4-13-10-17-15(18-11-13)14-7-5-12(9-16)6-8-14/h5-8,13,15H,2-4,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCZHIMLDHBRGMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1COC(OC1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80225774, DTXSID10887783
Record name 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile
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Record name Benzonitrile, 4-(trans-5-butyl-1,3-dioxan-2-yl)-
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Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74800-54-7, 74240-65-6
Record name 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile
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Record name Benzonitrile, 4-(trans-5-butyl-1,3-dioxan-2-yl)-
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Record name 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile
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Record name Benzonitrile, 4-(trans-5-butyl-1,3-dioxan-2-yl)-
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Record name 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile
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Record name 4-(5-butyl-1,3-dioxan-2-yl)benzonitrile
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